Narwedine

Beschreibung

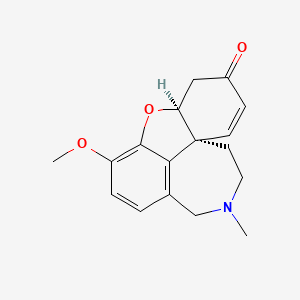

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168190 | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-77-0, 1668-86-6 | |

| Record name | Narwedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanthaminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARWEDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NARWEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biocatalysis of Galanthaminone

Elucidation of the Galanthamine (B1674398) Biosynthetic Pathway and its Relevance to Galanthaminone (B154635)

The galanthamine biosynthetic pathway has been a subject of research aimed at understanding how plants produce this valuable alkaloid. Galanthaminone features in this pathway, often depicted as a precursor immediately preceding the final reduction step to galanthamine. nih.govwikipedia.org

Identification of Key Precursors and Intermediates (e.g., 4'-O-methylnorbelladine)

The pathway begins with the condensation of tyrosine and phenylalanine derivatives to form norbelladine (B1215549). A crucial early intermediate is 4'-O-methylnorbelladine, which is formed from norbelladine through methylation. nih.govwikipedia.orgnih.govnih.gov This compound serves as a pivotal branch point in the biosynthesis of various Amaryllidaceae alkaloids. science.gov Subsequent enzymatic steps transform 4'-O-methylnorbelladine into intermediates that ultimately lead to the formation of galanthaminone and then galanthamine. nih.govwikipedia.org

Enzymatic Steps and Catalytic Mechanisms

The conversion of precursors and intermediates into galanthaminone and subsequently galanthamine involves a series of enzymatic reactions, including oxidative coupling, methylation, and reduction. nih.govwikipedia.org

Role of Cytochrome P450 Enzymes (e.g., NtCYP96T6) in Oxidative Coupling

A critical step in the biosynthesis is the intramolecular oxidative coupling of the O-methylated norbelladine derivative. This reaction is catalyzed by cytochrome P450 enzymes. nih.gov For instance, the enzyme NtCYP96T6 has been identified as a key cytochrome P450 responsible for catalyzing this oxidative phenol (B47542) coupling, which is essential for forming the core ring system of galanthamine and its related compounds like galanthaminone. nih.gov

Subsequent Methylation and Reduction Steps (e.g., NtNMT1, NtAKR1)

Following the oxidative coupling, further enzymatic modifications occur. Methylation steps, catalyzed by enzymes such as NtNMT1 (N-methyltransferase), are involved in decorating the alkaloid structure. nih.govwikipedia.org The conversion of galanthaminone to galanthamine involves a reduction step. Enzymes like NtAKR1 (aldoketo reductase) are implicated in catalyzing this reduction, highlighting the enzymatic cascade that leads to the final product, galanthamine, from intermediates like galanthaminone. nih.govwikipedia.org

Regiochemistry of Oxidative Coupling (para-ortho' pathway)

The intramolecular oxidative coupling catalyzed by cytochrome P450 enzymes proceeds with a specific regiochemistry, known as para-ortho' coupling. nih.gov This particular coupling pattern links the para position of one phenyl ring to the ortho' position of the other phenyl ring in the O-methylated norbelladine derivative. nih.gov This regioselective coupling is fundamental to establishing the unique tetracyclic skeleton characteristic of the galanthamine-type Amaryllidaceae alkaloids. nih.gov

Localization of Biosynthesis in Plant Tissues

Active Biosynthesis in Nascent, Growing Tissue (e.g., leaf bases)

Research indicates that the biosynthesis of Amaryllidaceae alkaloids, such as galanthamine, is particularly active in nascent, growing tissues of geophytic plants. biorxiv.org Studies on daffodils (Narcissus spp.) have shown that while these alkaloids accumulate in various tissues, their biosynthesis is localized to the newly formed tissue, such as the base of leaves. biorxiv.org This suggests a developmental regulation of alkaloid production, where newly developing cells are actively involved in synthesizing these compounds. biorxiv.org

Biotechnological Approaches for Galanthaminone Production

Due to the increasing demand for galanthamine and the limitations of traditional extraction from cultivated plants, biotechnological methods for producing galanthamine and its related compounds like galanthaminone are being explored. google.comresearchgate.net These approaches aim for more sustainable and scalable production. frontiersin.orgfrontiersin.org

Engineered Microbial Systems for Sustainable Production

Reconstruction of Biosynthetic Pathways in Heterologous Hosts (e.g., N. benthamiana)

Reconstructing plant metabolic pathways in heterologous plant hosts, such as Nicotiana benthamiana, is another strategy for producing natural products. cam.ac.ukmpg.defrontiersin.org N. benthamiana is a suitable host for reconstituting plant-derived metabolic pathways because it possesses the necessary cofactors, intracellular compartments, and protein folding machinery. mpg.defrontiersin.org Agroinfiltration, a technique involving the infiltration of Agrobacterium tumefaciens carrying pathway genes into leaf tissues, allows for the transient expression of these genes and the conversion of endogenous metabolites into target compounds. cam.ac.ukmpg.defrontiersin.org This method has been utilized for elucidating complex plant biosynthetic pathways and can be applied to the biosynthesis of Amaryllidaceae alkaloids. cam.ac.ukmpg.debiorxiv.org While primarily used for galanthamine pathway research, this approach could potentially be adapted for studying or producing galanthaminone if its specific biosynthetic steps are fully elucidated.

Impact of Cellular Differentiation on Alkaloid Accumulation in in vitro Cultures

Cellular differentiation plays a significant role in the accumulation of alkaloids in plant in vitro cultures. researchgate.netresearchgate.netnih.govrmiq.org Studies on various plant species have shown that the level of secondary metabolite biosynthesis, including alkaloids, is influenced by the extent of cell differentiation. researchgate.netresearchgate.netnih.govrmiq.org For instance, in Leucojum aestivum and Narcissus confusus cultures, alkaloid content, including galanthamine, was found to increase with tissue differentiation; shoot cultures generally showed higher galanthamine content compared to callus cultures. researchgate.netresearchgate.net This suggests that specific differentiated cell types or structures are more conducive to alkaloid production.

Optimization of Culture Conditions and Medium Components for Enhanced Biosynthesis

Optimizing culture conditions and nutrient medium components is crucial for enhancing alkaloid biosynthesis in in vitro plant cultures. researchgate.netresearchgate.netnih.gov Factors such as the concentrations of ammonium (B1175870) (NH4+), nitrate (B79036) (NO3-), phosphate (B84403) (KH2PO4), and sucrose (B13894) in the medium can significantly impact the production yield of alkaloids like galanthamine. researchgate.netnih.gov Research has focused on determining optimal concentrations of these components to maximize galanthamine production in species like Leucojum aestivum. researchgate.netnih.gov For example, studies have proposed modified Murashige and Skoog (MS) media formulations with specific concentrations of KNO3, NH4NO3, (NH4)2SO4, KH2PO4, and sucrose that resulted in a considerable increase in galanthamine yield. researchgate.net

Table 1: Optimized Medium Components for Galanthamine Production in Leucojum aestivum Shoot Culture researchgate.net

| Component | Concentration (g/L) |

| KNO3 | 4.50 |

| NH4NO3 | 0.89 |

| (NH4)2SO4 | 1.25 |

| KH2PO4 | 0.10 |

| Sucrose | 60.00 |

Application of Elicitors and Genetic Transformation for Increased Yields

The application of elicitors and genetic transformation are strategies employed to increase the yields of secondary metabolites, including alkaloids, in plant in vitro cultures. researchgate.netresearchgate.netnih.gov Elicitors, which can be biotic or abiotic factors, can stimulate the plant's defense mechanisms and activate secondary metabolic pathways. researchgate.netnih.govnih.gov Studies have shown that the addition of elicitors like methyl jasmonate and chitosan (B1678972) to Narcissus callus cultures can lead to increased galanthamine accumulation. researchgate.net Genetic transformation involves introducing or modifying genes related to the biosynthetic pathway to enhance the production of target compounds. researchgate.netnih.gov While genetic transformation and elicitation can stimulate biosynthetic activity, their success can be variable and may depend on factors such as the plant genotype and the specific culture conditions. researchgate.net

Synthetic Methodologies for Galanthaminone and Analogues

Total Synthesis Approaches to Galanthamine (B1674398) and their Implications for Galanthaminone (B154635) Synthesis

Total synthesis strategies for galanthamine have evolved significantly over time, with many routes converging on narwedine (galanthaminone) as a late-stage intermediate. chim.itresearchgate.net The efficiency and stereocontrol achieved in galanthamine synthesis directly impact the accessibility of galanthaminone.

Classical Synthetic Routes and their Evolution

Early synthetic approaches to the galanthamine framework were often inspired by its proposed biosynthesis, which involves an oxidative phenol (B47542) coupling of a substituted norbelladine (B1215549) precursor. chim.itrsc.org D. H. R. Barton and co-workers reported the first total synthesis of racemic galanthamine in 1962 through the organic reduction of racemic this compound, obtained via an oxidative coupling reaction. wikipedia.orgchemeurope.comchim.it This biomimetic oxidative coupling was a cornerstone of early syntheses, though it often suffered from low to moderate yields and required stoichiometric metal or hypervalent iodine oxidants. rsc.org

The evolution of these classical routes has focused on improving the efficiency and selectivity of the oxidative coupling and subsequent steps. Later approaches refined the oxidative phenol coupling protocol, leading to improved yields of the tetracyclic core. chim.it For instance, Node and co-workers reported a synthesis utilizing a PIFA-promoted oxidative coupling of a symmetric N-formamide substrate, which provided a this compound-type product in high yield and avoided the need for a bromide blocking group. rsc.org

Construction of the Core Tetracyclic Structure

The construction of the strained tetracyclic framework, particularly the all-carbon quaternary stereocenter at the spiro junction, is a critical step in the synthesis of galanthaminone and galanthamine. rsc.orgsemanticscholar.org Various strategies have been developed for this purpose.

One common approach involves the intramolecular oxidative phenol coupling of a diaryl ether precursor, which directly forms the benzofuran (B130515) ring and the quaternary center simultaneously, leading to the this compound scaffold. chim.itrsc.org This method, while biomimetic, often presents challenges in terms of yield and stereocontrol, frequently producing racemic mixtures that require subsequent resolution. rsc.org

Other strategies for constructing the tetracyclic core include transition metal-catalyzed cyclization reactions. For example, intramolecular Heck reactions have been widely employed to build the quaternary center and the dihydrofuran ring system found in the galanthamine structure. wikipedia.orgrsc.orgcolab.ws The Banwell group has utilized a palladium-catalyzed intramolecular Alder-ene reaction to construct the AB-ring substructure and the associated quaternary carbon center. colab.wsdeepdyve.com Additionally, novel methods like palladium-catalyzed carbonylative cascade annulation have been developed for the rapid construction of the tetracyclic skeleton. acs.org

Another approach involves the construction of the spiro center through reactions like the Dieckmann condensation, as demonstrated in a synthesis starting from a methoxy-substituted 2-tetralone (B1666913) to build the hexahydrobenzofurobenzazepine tetracycle characteristic of galanthamine-type alkaloids. semanticscholar.org

Enantioselective Syntheses and Chiral Resolution Strategies

Given the therapeutic importance of enantiomerically pure (-)-galanthamine, significant effort has been directed towards developing enantioselective synthetic routes and efficient chiral resolution strategies for galanthamine and its precursors like this compound. chemeurope.comrsc.orgnih.gov

Classical approaches often involved the chiral resolution of racemic intermediates or the final product. Kametani obtained both galanthamine enantiomers using a derivative of tartaric acid as a chiral resolving agent in 1976. wikipedia.orgchemeurope.com A notable development was the spontaneous resolution of racemic this compound pioneered by Shieh and Carlson. wikipedia.orgchemeurope.comchim.it This method allows for the isolation of enantiomerically pure (-)-narwedine from the racemic mixture, often initiated by adding a catalytic amount of optically pure seed crystals. chemeurope.comrsc.orgchim.it This dynamic chiral resolution process, proceeding via a retro-Michael intermediate, has been successfully applied on a multi-kilogram scale and forms the basis for current industrial production of (-)-galanthamine by Sanochemia. wikipedia.orgchemeurope.comrsc.orgchim.it

Enantioselective total syntheses have also been developed, employing chiral catalysts or starting from chiral pool materials. Koga reported an early enantioselective synthesis starting from L-tyrosine. wikipedia.orgchemeurope.com More recent enantioselective routes have utilized techniques such as palladium-catalyzed asymmetric allylic alkylation rsc.org and ruthenium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution. rsc.org

Exploitation of Biocatalysis in Precursor Synthesis

Vlahov exploited asymmetric reduction by biocatalysis in the synthesis of several galanthamine precursors as early as 1989. wikipedia.orgchemeurope.comepfl.ch While the search results mention the use of biocatalysis in precursor synthesis and chemoenzymatic approaches rsc.orgresearchgate.net, detailed examples specifically linking biocatalysis directly to galanthaminone synthesis at a late stage are less prominent than its use in preparing earlier chiral intermediates or precursors like 4'-O-methylnorbelladine. The biosynthesis itself involves enzymatic oxidative coupling steps rsc.orgchim.itresearchgate.netgoogle.com, highlighting the potential of biocatalytic approaches.

Novel Synthetic Strategies and Methodologies

Beyond the classical oxidative coupling, novel synthetic strategies employing modern catalytic methods have been developed for the synthesis of the galanthamine framework, including approaches that could be adapted for galanthaminone synthesis. rsc.orgresearchgate.netdeepdyve.comacs.org

Transition metal catalysis, particularly palladium catalysis, has played a significant role in these novel routes. Reactions such as the intramolecular Heck reaction and asymmetric allylic alkylation have been successfully applied to construct the key structural features, including the quaternary center. wikipedia.orgrsc.org

Palladium-catalyzed Intramolecular Alder-ene Reactions

Palladium-catalyzed intramolecular Alder-ene (IMAE) reactions represent a powerful strategy for the construction of cyclic systems and have been applied in the synthesis of the galanthamine core. lookchem.comresearchgate.netcolab.wsdeepdyve.comorcid.orgcuni.cz

The Banwell group has reported a total synthesis of galanthamine featuring a palladium-catalyzed intramolecular Alder-ene reaction to construct the AB-ring substructure and the associated quaternary carbon center. lookchem.comcolab.wsdeepdyve.com This approach involves the cyclization of a suitable enyne substrate under palladium catalysis to form the desired cyclic system with the spiro center already established. colab.wsdeepdyve.com This methodology provides a distinct route to the core tetracyclic structure compared to the traditional oxidative coupling. deepdyve.com Further research has explored the scope of palladium-catalyzed intramolecular Alder-ene reactions of O- and N-linked 1,6-enynes, demonstrating their utility in forming hexahydro-indoles and -benzofurans, relevant ring systems within the galanthamine structure. orcid.orgcuni.cz

Semipinacol Rearrangement/Desilylation/Cyclization Sequences

Semipinacol rearrangement is a valuable tool in organic synthesis for constructing complex molecular architectures, including the creation of quaternary carbon centers and challenging carbocycles nih.govresearchgate.net. This type of rearrangement involves a 1,2-migration process, often initiated by the generation of a carbonyl group nih.gov. Tandem reactions involving semipinacol rearrangement and cyclization have been explored for the synthesis of polycyclic skeletons rsc.orgpku.edu.cnresearchgate.net. While the provided search results discuss semipinacol rearrangements in general and in the context of other natural product syntheses nih.govresearchgate.netrsc.orgpku.edu.cnresearchgate.net, direct application specifically detailing a sequence involving desilylation and cyclization for galanthaminone synthesis was not explicitly found within the provided snippets. However, the principles of semipinacol rearrangement, which can be initiated by various methods including those involving epoxides or allylic alcohols, are relevant to constructing cyclic systems nih.gov. The desilylation step would typically involve the removal of a silyl (B83357) protecting group, a common operation in multi-step synthesis. Subsequent cyclization steps would then form the remaining rings of the galanthaminone core.

Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a chemical reaction utilized to introduce α,β-unsaturation in carbonyl compounds, typically converting silyl enol ethers into corresponding enones youtube.comwikipedia.orgnrochemistry.comsynarchive.com. Discovered by Takeo Saegusa and Yoshihiko Ito in 1978, the original method involved forming a silyl enol ether followed by treatment with palladium(II) acetate (B1210297), often with benzoquinone as a co-oxidant to regenerate Pd(II) youtube.comwikipedia.orgsynarchive.com. The reaction mechanism involves palladium coordination to the enol olefin, loss of the silyl group, formation of an oxoallyl-palladium complex, β-hydride elimination, and reductive elimination to yield the enone product wikipedia.orgnrochemistry.com. This oxidation has found significant use in natural product synthesis due to its ability to regioselectively introduce unsaturation youtube.comwikipedia.org. While the search results describe the general methodology and its application in other syntheses like morphine and peribysin wikipedia.org, a specific application of the Saegusa-Ito oxidation directly in the synthesis of galanthaminone was not detailed in the provided snippets. However, given that galanthaminone contains an enone moiety, this oxidation method could potentially be employed at a suitable stage in a synthetic route to install this feature.

De Novo Construction of Aromatic Rings

The "de novo" construction of aromatic rings involves assembling the aromatic nucleus from non-aromatic precursors lookchem.comresearchgate.netnih.gov. This approach offers an alternative to functionalizing pre-existing aromatic systems and can be particularly useful for introducing specific substitution patterns nih.gov. In the context of galanthamine synthesis, which involves a similar tetracyclic structure to galanthaminone, a total synthesis has been reported wherein the aromatic C-ring was assembled from non-aromatic precursors via a Diels-Alder cycloaddition reaction lookchem.comresearchgate.net. This synthesis utilized a diene embodying the AB-ring system, constructed through intramolecular Alder-ene and Tsuji-Trost-type chemistries lookchem.com. The D-ring was subsequently closed using modified Bischler-Napieralski chemistry to furnish this compound, a known precursor to galanthamine lookchem.com. This demonstrates the feasibility of constructing the aromatic portion of the galanthaminone/galanthamine scaffold from simpler, non-aromatic building blocks.

Synthesis of Galanthaminone Analogues and Derivatives

The synthesis of analogues and derivatives of galanthaminone is pursued to explore variations in structure and potential biological activity.

Modifications to the Tetracyclic Skeleton

Modifications to the tetracyclic skeleton of galanthaminone and related compounds like galanthamine can involve alterations to the existing ring system or the introduction of new functional groups. While the provided search results discuss the synthesis of galanthamine and its derivatives lookchem.comnih.govnih.gov, specific details focusing solely on modifications to the galanthaminone tetracyclic skeleton were not extensively covered. However, the synthesis of galanthamine itself involves the construction of this core structure lookchem.comresearchgate.net, and synthetic strategies developed for galanthamine can often be adapted or provide insights for the synthesis of galanthaminone analogues with modifications to the tetracyclic framework. For instance, approaches involving the construction of the AB-ring substructure and subsequent annulation of the C and D rings are relevant lookchem.com.

Synthesis of Homodimeric and Heterodimeric Compounds

The synthesis of dimeric compounds, including homodimers (composed of two identical units) and heterodimers (composed of two different units), of galanthamine derivatives has been explored nih.govnih.gov. These dimeric structures are often designed as potential multi-target ligands, for example, targeting different sites on enzymes like acetylcholinesterase nih.gov. New peptide-galanthamine derivatives, including those with peptide fragments attached at different positions of the galanthamine molecule, have been synthesized nih.govnih.gov. These syntheses have employed methods such as fragment condensation in solution nih.gov and reactions between galanthamine and peptide derivatives using activated compounds like cyanomethyl ester nih.gov. While these examples focus on galanthamine, similar strategies could potentially be applied to synthesize dimeric compounds incorporating the galanthaminone structure, exploring its potential in creating novel chemical entities with varied properties.

Pharmacological Research and Mechanistic Studies of Galanthaminone Metabolites

Metabolism of Galantamine and Formation of Galanthaminone (B154635)

Galantamine undergoes extensive metabolism in the liver, involving multiple metabolic pathways nih.govtaylorandfrancis.comwikidoc.org. Approximately 75% of a galantamine dose is metabolized wikipedia.orgresearchgate.net. The elimination involves both hepatic metabolism and renal excretion of unchanged drug nih.govwikidoc.org.

Major Metabolic Pathways and Metabolites

The primary metabolic pathways of galantamine include glucuronidation, O-demethylation, N-demethylation, N-oxidation, and epimerization nih.govtaylorandfrancis.comdrugbank.comresearchgate.netresearchgate.net. These pathways result in the formation of several metabolites. Identified metabolites include O-desmethyl-galantamine, galantamine-N-oxide, norgalantamine (N-demethyl-galantamine), epigalantamine (B192827), galanthaminone, galantamine glucuronide, and glucuronide conjugates of O-desmethyl-galantamine and O-desmethyl-epigalantamine, among others nih.govdrugbank.comresearchgate.netresearchgate.netfda.gov.

Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4) in Metabolism

Two major hepatic cytochrome P450 isoenzymes, CYP2D6 and CYP3A4, play a significant role in the metabolism of galantamine nih.govtaylorandfrancis.comwikidoc.orgresearchgate.netdrugbank.comfda.govnih.govunife.it. In vitro studies indicate that these enzymes are the primary contributors to galantamine metabolism wikidoc.orgfda.gov. CYP2D6 is predominantly involved in the O-demethylation of galantamine, leading to the formation of O-desmethyl-galantamine nih.govwikidoc.orgdrugbank.comfda.gov. The CYP3A4-mediated pathway is primarily responsible for the formation of galantamine-N-oxide nih.govwikidoc.orgdrugbank.comfda.gov. While CYP2D6 and CYP3A4 are major players, other pathways like glucuronidation and renal excretion of unchanged drug also contribute to galantamine elimination wikidoc.orgfda.gov.

Influence of Genetic Polymorphism (e.g., CYP2D6 poor and extensive metabolizers)

Genetic polymorphism, particularly in the CYP2D6 enzyme, significantly influences galantamine pharmacokinetics nih.govtaylorandfrancis.comresearchgate.netfda.govnih.govnih.govunil.chresearchgate.net. Individuals are classified as poor metabolizers (PMs) or extensive metabolizers (EMs) based on their CYP2D6 activity nih.govnih.gov. Studies have shown that CYP2D6 poor metabolizers exhibit higher dose-adjusted plasma concentrations of unchanged galantamine compared to extensive metabolizers nih.govtaylorandfrancis.comfda.govnih.govnih.govunil.ch. For instance, CYP2D6 PMs have shown significantly higher plasma concentrations than heterozygous and homozygous CYP2D6 EMs nih.gov. Despite these pharmacokinetic differences, the genetic polymorphism in CYP2D6 is not expected to significantly affect the pharmacodynamics of galantamine researchgate.netnih.gov.

Significance of Galanthaminone as an Oxidized Metabolite

Galanthaminone is identified as one of the metabolites of galantamine nih.govresearchgate.netdrugbank.comresearchgate.netnih.govnih.gov. It is described as an oxidized product researchgate.net or a ketone lookchem.com. In vitro studies using liver homogenates have indicated that galanthaminone is formed as a major oxidized metabolite researchgate.net. While galanthaminone is a product of galantamine metabolism, it is typically detected in negligible quantities in blood and urine compared to other metabolites or the parent compound researchgate.netresearchgate.netnih.gov.

Investigations into Pharmacological Activities of Galanthaminone Metabolites

Investigations into the pharmacological activities of galanthaminone and other galantamine metabolites have primarily focused on their potential to inhibit acetylcholinesterase, similar to the parent drug. However, as noted, research findings consistently indicate that galanthaminone and other metabolites exhibit significantly lower or negligible acetylcholinesterase inhibitory activity compared to galantamine itself nih.govresearchgate.netdrugbank.comresearchgate.netnih.govnih.govresearchgate.net.

For instance, a study exploring the effect of galantamine and its two major metabolites on human cholinesterases found that galanthaminone did not differ significantly from epigalantamine in its in vitro effect on erythrocyte acetylcholinesterase, and both were substantially less potent than galantamine nih.gov. This lack of significant pharmacological activity suggests that the clinical effects of galantamine are primarily attributable to the parent compound rather than its metabolites.

Acetylcholinesterase Inhibition by Galanthaminone (if any clinically significant activity)

Studies have identified galanthaminone as an alkaloid with acetylcholinesterase (AChE) inhibitory properties. Galanthaminone has been found in plant extracts, such as those from Crinum americanum leaves, where it is recognized for its AChE inhibitory activity. researchgate.net Furthermore, in the context of galanthamine (B1674398) metabolism, galanthaminone, along with epigalanthaminone, has been reported to exhibit significantly potent AChE inhibitory action, noted as being 130 times stronger than that of galanthamine itself. health.kr

Allosteric Modulation of Nicotinic Acetylcholine (B1216132) Receptors by Galanthaminone (if any clinically significant activity)

Based on the available search results, specific research detailing the allosteric modulation of nicotinic acetylcholine receptors (nAChRs) directly by galanthaminone, or its potential clinical significance in this regard, was not identified. While galanthamine is known to act as a positive allosteric modulator of neuronal nAChRs plos.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.com, studies focusing on this specific activity for galanthaminone were not found within the scope of this review.

Preclinical Research and Drug Discovery Implications for Galanthaminone

Preclinical investigations into the therapeutic potential of galanthaminone appear limited in the provided literature.

Studies on Neuroprotective Effects and Mechanisms

Specific studies investigating the direct neuroprotective effects and underlying mechanisms of galanthaminone were not found in the consulted sources. Research on neuroprotection, including against Aβ-induced toxicity and through antioxidant and anti-apoptotic pathways, has been extensively documented for galanthamine plos.orgnih.govnih.govnih.govresearchgate.netmdpi.commdpi.complos.orgmdpi.comfrontiersin.orgbiomolther.org, but this information does not directly pertain to galanthaminone.

Research specifically on galanthaminone's ability to attenuate amyloid-beta (Aβ)-induced cytotoxicity and genotoxicity was not identified in the provided search results. Studies demonstrating such effects, including the reduction of cytotoxicity and DNA damage induced by Aβ, are available for galanthamine nih.gov.

Based on the reviewed literature, there is no specific information detailing the antioxidant or anti-apoptotic properties of galanthaminone. These properties have been investigated and reported for related compounds like galanthamine plos.orgresearchgate.netmdpi.com and other natural products mdpi.comfrontiersin.org, but not directly for galanthaminone within the scope of this search.

Attenuation of Aβ-induced Cytotoxicity and Genotoxicity

Potential as an Antidote for Organophosphate Toxicity

Organophosphate compounds are potent toxins that exert their effects primarily by irreversibly inhibiting acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the nervous system wikipedia.orgresearchgate.netijpsonline.comnih.govdrugbank.com. This accumulation results in overstimulation of cholinergic receptors, causing a range of symptoms including muscle fasciculations, respiratory paralysis, and central nervous system manifestations such as seizures and coma wikipedia.orgnih.gov.

Reversible Competitive Inhibition of Acetylcholinesterase

Galanthaminone (also known as Narwedine) is characterized as a competitive and reversible inhibitor of acetylcholinesterase glpbio.com. Studies investigating the metabolism of galantamine have detected galanthaminone, along with other metabolites like epigalanthamine, in plasma following galantamine administration researchgate.net. Importantly, research indicates that some of galantamine's metabolites, including galanthaminone and epigalanthaminone, exhibit significant acetylcholinesterase inhibitory activity in vitro health.krresearchgate.net. One study reported that epigalanthaminone and galanthaminone demonstrated approximately 130 times greater acetylcholinesterase inhibitory activity compared to galantamine health.kr.

The reversible nature of galanthaminone's interaction with AChE is critical in the context of organophosphate poisoning. Organophosphates form a stable, irreversible bond with the enzyme, effectively removing it from function nih.govdrugbank.com. A reversible inhibitor like galanthaminone can compete for the same binding site on the enzyme, thereby protecting a portion of the AChE from irreversible phosphorylation by the organophosphate wikipedia.orgresearchgate.net. This protective effect helps to maintain a functional pool of AChE, allowing for the breakdown of acetylcholine and mitigating the toxic effects of organophosphate accumulation.

| Compound | Reported in vitro AChE Inhibitory Activity (Relative to Galantamine) | PubChem CID |

| Galanthamine | 1x | 9651 |

| Galanthaminone | ~130x health.kr | 625124 |

| Epigalanthaminone | ~130x health.kr | Not explicitly found |

Anticonvulsant Properties

Organophosphate poisoning is frequently associated with central nervous system manifestations, including seizures, which can lead to brain damage and are a significant cause of mortality wikipedia.orgnih.govnih.govceemjournal.org. Galantamine has demonstrated anticonvulsant properties, which are considered a desirable attribute for an organophosphate antidote wikipedia.orgresearchgate.netijpsonline.comijpsonline.com. The ability of galantamine to cross the blood-brain barrier and inhibit AChE within the central nervous system is believed to contribute to the reduction of these CNS effects, including convulsions researchgate.netijpsonline.comijpsonline.com.

While direct studies specifically isolating and evaluating the anticonvulsant properties of galanthaminone are limited in the provided search results, its role as a potent AChE inhibitory metabolite of galantamine suggests a potential contribution to these effects. Given that galanthaminone is formed metabolically from galantamine and exhibits significant in vitro AChE inhibition health.krresearchgate.net, it is plausible that it plays a part in the central anticholinergic effects observed with galantamine administration, which in turn can influence seizure activity in organophosphate toxicity. Further research would be needed to fully delineate the specific contribution of galanthaminone to the in vivo anticonvulsant effects.

Future Directions and Emerging Research Avenues

Exploration of Novel Neuroactive Metabolites from Plants

The study of plant-derived neuroactive alkaloids, such as galanthamine (B1674398), has been a significant area of research, particularly concerning neurodegenerative diseases like Alzheimer's disease. The elucidation of the biosynthetic pathways of compounds like galanthamine, primarily found in plants of the Amaryllidaceae family, represents a crucial advancement in plant biochemistry and neuropharmacology. frontiersin.orgnih.govfrontiersin.org This understanding provides a foundation for the systematic exploration of metabolic pathways in related plant species, which could potentially yield novel acetylcholinesterase inhibitors or other metabolites with therapeutic potential for neurodegenerative conditions. frontiersin.orgnih.govfrontiersin.org The chemical diversity generated by plants from simple precursors, as revealed by the galanthamine pathway, offers a basis for engineering the production of other related alkaloids with potential therapeutic value. frontiersin.orgnih.govfrontiersin.org Galanthamine and huperzine A are currently the only plant-derived alkaloids approved for the treatment of Alzheimer's disease, but other plant alkaloids are being investigated for their potential in targeting mechanisms such as amyloid-beta aggregation, oxidative stress, and tau hyperphosphorylation. frontiersin.org

Advancements in Synthetic Biology for Sustainable Production

The primary source of galanthamine has historically been natural populations of daffodils and other Amaryllidaceae plants. frontiersin.orgnih.goveuropa.eu However, the elucidation of its biosynthetic pathway has opened up possibilities for sustainable and scalable production through synthetic biology and metabolic engineering. frontiersin.orgnih.govfrontiersin.org Engineered microbial systems hold significant promise for the sustainable production of galanthamine. frontiersin.orgnih.govfrontiersin.org Synthetic biology approaches are revolutionizing strain development for biochemical production by enabling the design of non-natural biosynthetic pathways, modular pathway assembly, dynamic sensing and regulation, compartmentalization, pathway balancing and rewiring, cofactor engineering, and high-throughput screening of biological analytes. nih.gov These advancements are crucial for creating efficient production platforms not only for galanthamine but also for other plant-derived neuroactive alkaloids. frontiersin.org The ability to grow certain bacteria on various organic substrates and agricultural waste compounds also aligns with the principles of a green and sustainable economy for producing biomaterials. mdpi.com

Integration of AI/ML in Drug Discovery and SAR

Further Preclinical and Mechanistic Studies of Galanthaminone (B154635) and its Analogues

Given its structural relationship to galanthamine, further preclinical and mechanistic studies of galanthaminone and its analogues are warranted. Mechanistic studies are crucial for exploring the mechanisms of action of interventions, understanding the causes of differing responses, and investigating potential adverse effects. nihr.ac.uk These studies can involve hypothesis testing using sample analysis, images, or other data. nihr.ac.uk While the provided search results primarily discuss preclinical and mechanistic studies related to galanthamine, the principles and methodologies applied to galanthamine research can be extended to galanthaminone and its analogues. For instance, studies on galanthamine have investigated its interaction with nicotinic acetylcholine (B1216132) receptors and its competitive antagonism of kynurenic acid actions on alpha7* nAChRs, suggesting potential mechanisms beyond acetylcholinesterase inhibition. researchgate.net Preclinical studies often utilize animal models, such as rodents, to evaluate potential therapeutics, although challenges exist in translating findings to human clinical trials. nih.gov Future preclinical studies on galanthaminone and its analogues could aim to elucidate their specific binding profiles, enzymatic inhibitory activities, and effects on neuronal function, potentially identifying novel therapeutic targets or mechanisms.

Investigation of Beyond-CNS Pharmacological Effects

While galanthamine is primarily known for its effects on the central nervous system (CNS), particularly in the context of Alzheimer's disease, there is also interest in investigating potential pharmacological effects beyond the CNS for related compounds like galanthaminone. Research on galanthamine has explored its benefits on behavioral disturbances and activities of daily living in patients with Alzheimer's disease, effects that extend beyond purely cognitive improvements. nih.govresearchgate.net Furthermore, studies have suggested that galanthamine may possess antioxidant and anti-diabetic properties. phcogcommn.org These findings indicate the potential for Amaryllidaceae alkaloids to exert pharmacological effects in various physiological systems. Investigating the beyond-CNS effects of galanthaminone and its analogues could reveal novel therapeutic applications or provide a more comprehensive understanding of their biological profiles. Understanding the distribution of these compounds in different tissues and their interactions with non-CNS targets would be essential in such investigations.

Q & A

Q. What protocols ensure ethical compliance in preclinical studies involving Galanthaminone?

- Answer : Follow ARRIVE guidelines for animal studies. Obtain institutional approval for protocols (e.g., dosing, euthanasia). For human microbiota studies (e.g., HCC trials), secure informed consent and anonymize metagenomic data to protect participant privacy .

Tables for Key Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 285.34 g/mol | |

| Plasma Half-Life (Rat) | 8–24 hr (metabolite-dependent) | |

| IC₅₀ (AChE Inhibition) | 0.56 μM (USP8) | |

| Optimal Storage Temperature | -20°C (lyophilized) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.